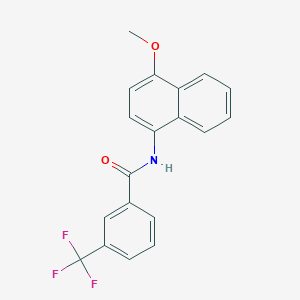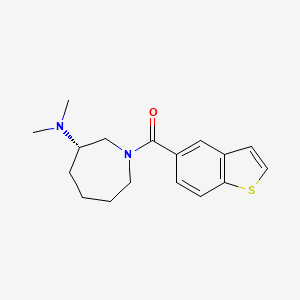
N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide" often involves multi-step reactions, including the use of naphthyl and benzamide derivatives as core components. For instance, a series of new compounds with the structure of 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one were synthesized using various naphthyl propanoyl precursors, showcasing the versatility of naphthyl derivatives in synthetic chemistry (Berk et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, IR, 1H NMR, and mass spectroscopy. For example, a study on a different naphthyl-benzamide derivative revealed its crystal structure, demonstrating the compound's triclinic system and providing insight into its geometric parameters, which can be analogous in understanding the structure of "N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide" (Cai Zhi, 2010).
Chemical Reactions and Properties
Chemical reactions involving naphthyl-benzamide compounds can include hydrodemethoxylation and carbonylation, highlighting the reactivity of the methoxy and amide groups. One study described a ruthenium-catalyzed hydrodemethoxylation of ortho-methoxy-benzamides and -naphthamides, indicating potential pathways for functional group transformations in similar compounds (Zhao & Snieckus, 2018).
科学的研究の応用
Photophysical Properties and Synthetic Applications
Research has demonstrated the synthesis and investigation of novel compounds related to N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide, exploring their photophysical properties and potential applications in synthetic chemistry. For instance, studies have focused on the development of blue emitting fluorophores, highlighting their significant absorption and emission characteristics, which are pivotal in the advancement of fluorescent materials and their applications in imaging and sensing technologies (Padalkar et al., 2015).
Molecular Design and Drug Discovery
Another aspect of research involves the molecular design where the structural motifs related to N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide serve as frameworks for the development of new compounds with potential therapeutic applications. Such efforts include the synthesis of compounds with significant anti-proliferative activity against various cancer cell lines, indicating the role of these chemical structures in the design of novel anticancer agents (Fouda et al., 2021).
Functional Materials Development
The chemical framework of N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide has also been explored for the development of functional materials, such as fluorescent films and probes for bioimaging applications. This includes the derivatization of naphthalene diimide, resulting in compounds that exhibit superior self-assembly in solution and can be utilized for the selective staining of mitochondria or as fluorescent probes for the detection of specific ions (Fan et al., 2016).
Analytical and Sensing Technologies
Furthermore, research into N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide and related compounds has extended to their use in analytical and sensing technologies. This includes the development of fluorescent dyes and probes that offer extended emission wavelengths and enhanced stability, making them suitable for a range of applications in chemical sensing and environmental monitoring (Zhao et al., 2016).
特性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c1-25-17-10-9-16(14-7-2-3-8-15(14)17)23-18(24)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQBPTUNDXAYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)
![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)
![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)
![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)
![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)
